molecular formula C17H15ClN2O2 B5089624 1-(3-chlorophenyl)-3-[(3-methylphenyl)amino]-2,5-pyrrolidinedione CAS No. 466684-92-4

1-(3-chlorophenyl)-3-[(3-methylphenyl)amino]-2,5-pyrrolidinedione

Cat. No. B5089624
CAS RN: 466684-92-4
M. Wt: 314.8 g/mol
InChI Key: HNRBTGVYKJVLRY-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-3-[(3-methylphenyl)amino]-2,5-pyrrolidinedione, also known as CMA, is a chemical compound that has been widely studied for its potential applications in scientific research. CMA is a pyrrolidine derivative that has been shown to have various biochemical and physiological effects, making it an attractive target for researchers in multiple fields. In

Mechanism of Action

1-(3-chlorophenyl)-3-[(3-methylphenyl)amino]-2,5-pyrrolidinedione has been shown to interact with various biological targets, including enzymes and receptors. Its mechanism of action involves binding to these targets and altering their activity, leading to changes in cellular function. 1-(3-chlorophenyl)-3-[(3-methylphenyl)amino]-2,5-pyrrolidinedione has been shown to have a high affinity for certain enzymes, making it a promising candidate for developing enzyme inhibitors.
Biochemical and Physiological Effects:
1-(3-chlorophenyl)-3-[(3-methylphenyl)amino]-2,5-pyrrolidinedione has been shown to have various biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and neuroprotective effects. 1-(3-chlorophenyl)-3-[(3-methylphenyl)amino]-2,5-pyrrolidinedione has also been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for developing anticancer drugs.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(3-chlorophenyl)-3-[(3-methylphenyl)amino]-2,5-pyrrolidinedione in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation is its relatively high cost, which may limit its use in certain research settings.

Future Directions

There are several future directions for research on 1-(3-chlorophenyl)-3-[(3-methylphenyl)amino]-2,5-pyrrolidinedione, including exploring its potential as a drug candidate for the treatment of various diseases, developing new synthetic routes for 1-(3-chlorophenyl)-3-[(3-methylphenyl)amino]-2,5-pyrrolidinedione and its derivatives, and investigating its interactions with specific biological targets. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 1-(3-chlorophenyl)-3-[(3-methylphenyl)amino]-2,5-pyrrolidinedione and its potential mechanisms of action.
In conclusion, 1-(3-chlorophenyl)-3-[(3-methylphenyl)amino]-2,5-pyrrolidinedione is a promising compound with various scientific research applications. Its synthesis method has been optimized to yield high purity 1-(3-chlorophenyl)-3-[(3-methylphenyl)amino]-2,5-pyrrolidinedione, and its mechanism of action has been shown to involve interactions with various biological targets. 1-(3-chlorophenyl)-3-[(3-methylphenyl)amino]-2,5-pyrrolidinedione has been shown to have various biochemical and physiological effects, making it an attractive target for researchers in multiple fields. While there are limitations to its use in lab experiments, there are several future directions for research on 1-(3-chlorophenyl)-3-[(3-methylphenyl)amino]-2,5-pyrrolidinedione, including exploring its potential as a drug candidate and investigating its interactions with specific biological targets.

Synthesis Methods

1-(3-chlorophenyl)-3-[(3-methylphenyl)amino]-2,5-pyrrolidinedione can be synthesized through a multistep process that involves the reaction of 3-chlorobenzaldehyde with 3-methylphenylamine, followed by cyclization with succinic anhydride. This method has been optimized to yield high purity 1-(3-chlorophenyl)-3-[(3-methylphenyl)amino]-2,5-pyrrolidinedione with good yields.

Scientific Research Applications

1-(3-chlorophenyl)-3-[(3-methylphenyl)amino]-2,5-pyrrolidinedione has been used in various scientific research applications, including as a fluorescent probe for detecting metal ions, a catalyst for organic reactions, and as a building block for synthesizing other compounds. 1-(3-chlorophenyl)-3-[(3-methylphenyl)amino]-2,5-pyrrolidinedione has also been studied for its potential use in developing new drugs for the treatment of diseases such as cancer and Alzheimer's.

properties

IUPAC Name

1-(3-chlorophenyl)-3-(3-methylanilino)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O2/c1-11-4-2-6-13(8-11)19-15-10-16(21)20(17(15)22)14-7-3-5-12(18)9-14/h2-9,15,19H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNRBTGVYKJVLRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC2CC(=O)N(C2=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501168963
Record name 1-(3-Chlorophenyl)-3-[(3-methylphenyl)amino]-2,5-pyrrolidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501168963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

466684-92-4
Record name 1-(3-Chlorophenyl)-3-[(3-methylphenyl)amino]-2,5-pyrrolidinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=466684-92-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Chlorophenyl)-3-[(3-methylphenyl)amino]-2,5-pyrrolidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501168963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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